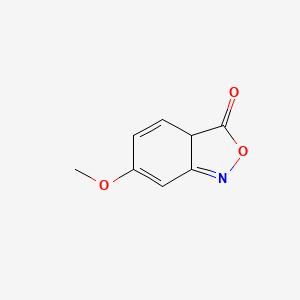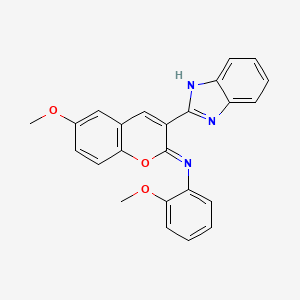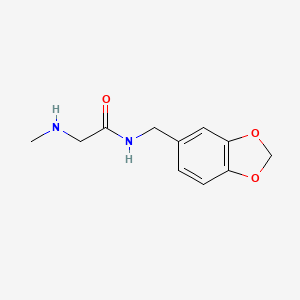![molecular formula C11H12N2O B12347000 2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B12347000.png)
2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one is a heterocyclic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes a fused pyridine and indole ring system. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one can be achieved through various synthetic routes. One common method involves the cycloisomerization of allenyl indoles. This process typically employs a gold-catalyzed reaction, where IPrAuCl/AgSbF6 is used as the catalyst . The reaction conditions are optimized to achieve high yields and enantioselectivities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Pyrido[1,2-a]-1H-indole: Another indole derivative with a similar fused ring system.
Hexahydropyrido[4,3-d]pyrimidine: A related compound with a different ring fusion pattern.
Uniqueness
2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one is unique due to its specific ring structure and the potential biological activities it exhibits. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its significance.
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
2,6,7,8,9,9a-hexahydropyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C11H12N2O/c14-11-10-7-3-1-2-4-8(7)13-9(10)5-6-12-11/h5-7H,1-4H2,(H,12,14) |
InChI 键 |
PKMITTYHXYUFEL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=NC3=C(C2C1)C(=O)NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-(4-Butoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12346922.png)
![N-(1-benzylpiperidin-4-yl)-4-[(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B12346930.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12346941.png)
![2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one](/img/structure/B12346944.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B12346956.png)
![N-[4-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B12346959.png)
![(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt](/img/structure/B12346961.png)


![N-(3-chloro-2-methylphenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide](/img/structure/B12346986.png)
![6H,7H-thieno[2,3-c]pyridine-7-thione](/img/structure/B12346993.png)


